
3-Quinuclidinona oxima
Descripción general
Descripción
3-Quinuclidinone oxime is a chemical compound with the molecular formula C7H12N2O . It is also known by other names such as (3Z)-N-Hydroxyquinuclidin-3-imine .
Synthesis Analysis
The synthesis of 3-Quinuclidinone oxime involves the reduction of 3-quinuclidinone. A new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space–time yield for the synthesis of ®-3-quinuclidinol . Another novel ketone reductase KaKR was identified from Kaistia algarum through genome mining with high activity and enantioselectivity toward 3-quinuclidione . The synthesis process can also be carried out by adding hydroxylamine hydrochloride and sodium acetate in water to quinuclidine-3-one hydrochloride .Molecular Structure Analysis
The molecular structure of 3-Quinuclidinone oxime consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo and contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 3 six-membered ring(s), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
3-Quinuclidinone oxime has an average mass of 140.183 Da and a monoisotopic mass of 140.094955 Da .Aplicaciones Científicas De Investigación
Medicina: Antídoto para la intoxicación por organofosforados
La 3-Quinuclidinona Oxima se ha identificado como un posible antídoto para la intoxicación por organofosforados (OP) . Los compuestos OP son una seria amenaza debido a su uso como pesticidas y agentes nerviosos. La oxima funciona reactivando la acetilcolinesterasa, una enzima inhibida por los OP, lo que mitiga los efectos tóxicos.
Química analítica: Separación quiral
En química analítica, la this compound se utiliza en métodos de separación quiral. Una aplicación específica implica la cuantificación de 3-(S)-Quinuclidinol en su enantiómero R, lo cual es crucial para producir ingredientes farmacéuticos activos como la solifenacina .
Ciencia de los materiales: Síntesis de polímeros
La química click de la oxima, que involucra a la this compound, se utiliza en la ciencia de los polímeros para crear materiales altamente funcionalizados. Esto incluye el desarrollo de polímeros autocurativos e hidrogeles con propiedades ajustables .
Ciencia ambiental: Biocaptadores
La investigación ha explorado el uso de la this compound en el desarrollo de biocaptadores para la desintoxicación ambiental. Estos biocaptadores pueden degradar sustancias nocivas como los OP, reduciendo así la toxicidad ambiental .
Biotecnología: Producción enzimática
En biotecnología, la this compound participa en la producción enzimática de enantiómeros ópticamente puros. Estos enantiómeros son importantes para sintetizar ligandos de receptores muscarínicos utilizados en el tratamiento de trastornos neurológicos .
Aplicaciones industriales: Síntesis química
Industrialmente, la this compound sirve como intermediario en la síntesis de diversos compuestos. Su alta reactividad y estabilidad en diferentes condiciones la convierten en un activo valioso en los procesos de fabricación química .
Investigación en proteómica
Este compuesto también es significativo en la investigación en proteómica, donde se utiliza para la caracterización y modificación de proteínas. Su naturaleza reactiva permite el etiquetado y la detección de proteínas en muestras biológicas complejas .
Descubrimiento de fármacos: Inhibición de quinasas
Por último, se ha informado que los derivados de la this compound inhiben diversas quinasas, lo que los convierte en candidatos para los esfuerzos de descubrimiento de fármacos contra el cáncer y antiinflamatorios .
Safety and Hazards
When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
3-Quinuclidinone oxime primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in nerve impulse transmission in the central and peripheral nervous system by breaking down acetylcholine, a neurotransmitter .
Mode of Action
The compound interacts with its targets by reversibly inhibiting and reactivating OP-inhibited AChE and BChE . The reactivation is notable if quinuclidinium compounds contain a benzyl group attached to the quinuclidinium moiety .
Biochemical Pathways
The compound affects the biochemical pathways involving acetylcholine. By reactivating AChE and BChE, it prevents the accumulation of acetylcholine in synapses, thereby restoring normal nerve impulse transmission .
Pharmacokinetics
It is known that the compound exhibits a capability to act as a bioscavenger of cyclosarin, degrading within 2 hours up to 100-fold excess of cyclosarin concentration over the enzyme .
Result of Action
The molecular and cellular effects of the compound’s action include the reactivation of AChE and BChE, which leads to the restoration of normal nerve impulse transmission . This makes it a potential antidote for organophosphorus compounds (OP) poisoning treatment .
Action Environment
It is known that the compound’s efficacy can be influenced by the presence of a benzyl group attached to the quinuclidinium moiety .
Análisis Bioquímico
Biochemical Properties
3-Quinuclidinone oxime interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently synthesized from 3-quinuclidinone by using NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra . The hydrophobicity of two residues, I167 and F212, determines the substrate-binding orientation as well as the substrate-binding affinity .
Cellular Effects
It has been shown to have pharmacokinetic properties and biochemical properties that are similar to those of the natural substrate, dinucleotide phosphate, group p2 . It binds to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Quinuclidinone oxime involves its interaction with enzymes at the molecular level. The carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .
Temporal Effects in Laboratory Settings
It has been reported that a new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space-time yield for the synthesis of ®-3-quinuclidinol .
Metabolic Pathways
3-Quinuclidinone oxime is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, it is a substrate for the enzyme NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Quinuclidinone oxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Quinuclidine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Ethanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Quinuclidine is reacted with hydroxylamine hydrochloride in ethanol to form 3-Quinuclidinone oxime hydrochloride.", "Step 2: The hydrochloride salt is then treated with sodium hydroxide in acetone to form the free base of 3-Quinuclidinone oxime.", "Step 3: The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 4: The diethyl ether is evaporated under reduced pressure to obtain the pure 3-Quinuclidinone oxime." ] } | |
| 35423-17-7 | |
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7- |
Clave InChI |
QSXHBTDHLNHMLV-FPLPWBNLSA-N |
SMILES isomérico |
C1CN2CCC1/C(=N\O)/C2 |
SMILES |
C1CN2CCC1C(=NO)C2 |
SMILES canónico |
C1CN2CCC1C(=NO)C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

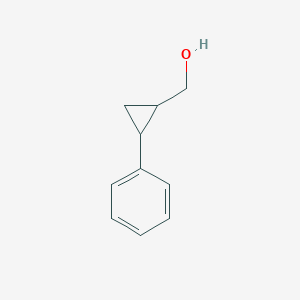
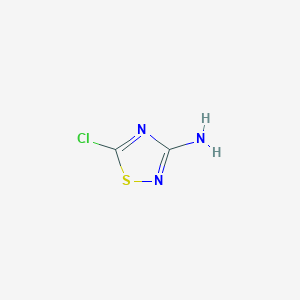
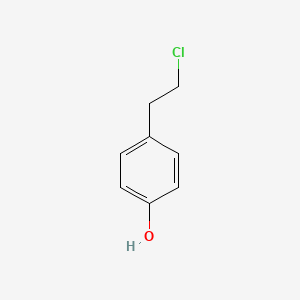

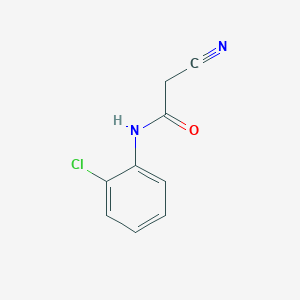
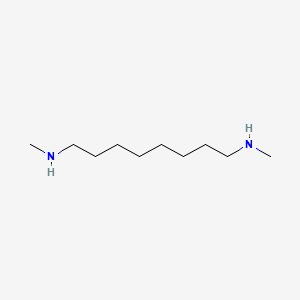

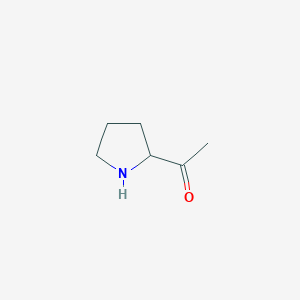
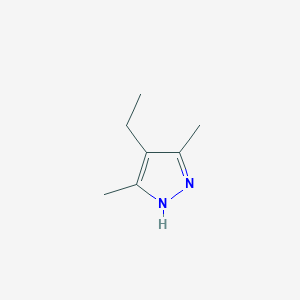
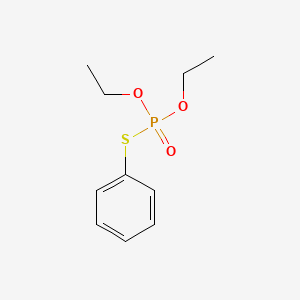

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
